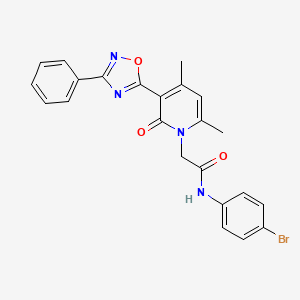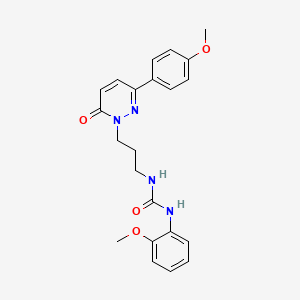![molecular formula C22H21N3OS B3206689 N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040671-88-2](/img/structure/B3206689.png)
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Overview
Description
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal , antibacterial , anti-inflammatory , and cytotoxic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may interact with cellular targets to inhibit cell proliferation or induce cell death, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Given the broad range of activities associated with imidazo[2,1-b]thiazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell proliferation, inflammation, and microbial growth, among others.
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may have the potential to inhibit cell proliferation or induce cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with phenethylamine and propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives
- 3,6-diphenylimidazo[2,1-b]thiazole derivatives
Uniqueness
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide stands out due to its specific structural features and the resulting pharmacological activities. Its unique combination of functional groups and molecular architecture contributes to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-phenylethyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c26-21(23-14-13-17-7-3-1-4-8-17)12-11-19-16-27-22-24-20(15-25(19)22)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPDGSKUHJLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3206607.png)

![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3206639.png)

![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B3206648.png)
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3206652.png)

![1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B3206660.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206678.png)
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B3206682.png)
![2-methoxy-5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B3206697.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206699.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B3206707.png)
